![molecular formula C48H68O10 B15250466 [4-[4-(11-prop-2-enoyloxyundecoxy)cyclohexanecarbonyl]oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B15250466.png)
[4-[4-(11-prop-2-enoyloxyundecoxy)cyclohexanecarbonyl]oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [4-[4-(11-prop-2-enoyloxyundecoxy)cyclohexanecarbonyl]oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate is a complex organic molecule characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure comprises multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(11-prop-2-enoyloxyundecoxy)cyclohexanecarbonyl]oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate typically involves multiple steps, including esterification and cyclization reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include acyl chlorides, alcohols, and catalysts such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
[4-[4-(11-prop-2-enoyloxyundecoxy)cyclohexanecarbonyl]oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, amines, and alkylating agents.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature, pressure, and pH, to achieve the desired outcomes. Solvents like dichloromethane, ethanol, and water are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
科学的研究の応用
[4-[4-(11-prop-2-enoyloxyundecoxy)cyclohexanecarbonyl]oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate: has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which [4-[4-(11-prop-2-enoyloxyundecoxy)cyclohexanecarbonyl]oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Some compounds similar to [4-[4-(11-prop-2-enoyloxyundecoxy)cyclohexanecarbonyl]oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate include:
- 4-azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-5-one compound with 5-azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-4-one
- 2,4-dibromo-3,6-dimethyl-phenylamine compound with acetic acid
Uniqueness
The uniqueness of This compound lies in its specific structural features and functional groups, which confer distinct chemical properties and reactivity. These characteristics make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C48H68O10 |
|---|---|
分子量 |
805.0 g/mol |
IUPAC名 |
[4-[4-(11-prop-2-enoyloxyundecoxy)cyclohexanecarbonyl]oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate |
InChI |
InChI=1S/C48H68O10/c1-3-45(49)55-37-21-17-13-9-5-7-11-15-19-35-53-41-27-23-39(24-28-41)47(51)57-43-31-33-44(34-32-43)58-48(52)40-25-29-42(30-26-40)54-36-20-16-12-8-6-10-14-18-22-38-56-46(50)4-2/h3-4,23-24,27-28,31-34,40,42H,1-2,5-22,25-26,29-30,35-38H2 |
InChIキー |
NRQMRMMVKYROSW-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OCCCCCCCCCCCOC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCCCCCCOC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


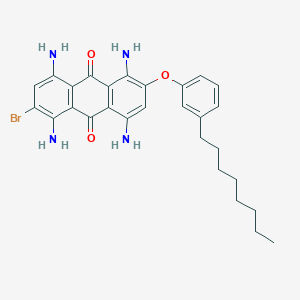
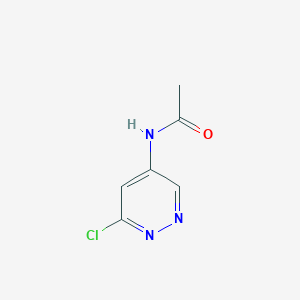
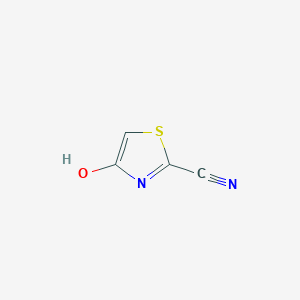
![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine](/img/structure/B15250398.png)
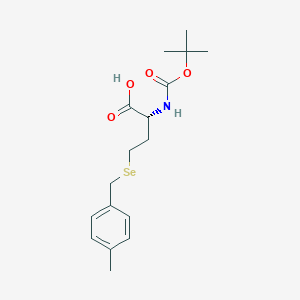
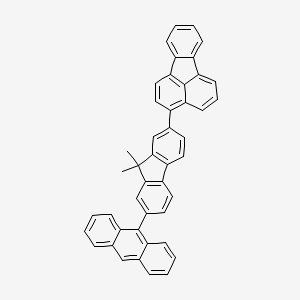

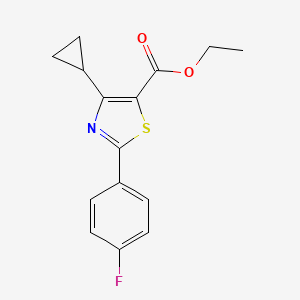
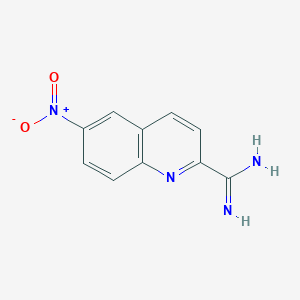

![1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone](/img/structure/B15250479.png)
![disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B15250486.png)
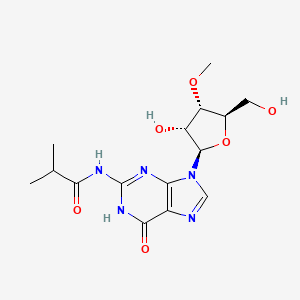
![L-Lysinamide, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)-](/img/structure/B15250497.png)
